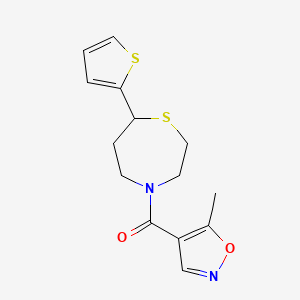

(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

描述

The compound "(5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" is a heterocyclic methanone derivative featuring a 5-methylisoxazole ring linked to a 1,4-thiazepane scaffold substituted with a thiophene group. This structure combines sulfur- and nitrogen-containing heterocycles, which are common in pharmacologically active molecules.

属性

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-10-11(9-15-18-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-19-12/h2-3,7,9,13H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXPZMFTZLGTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-Methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a hybrid molecule that integrates isoxazole and thiazepane moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features:

- An isoxazole ring , which is often associated with anti-inflammatory and analgesic properties.

- A thiazepane ring , known for its role in various pharmacological activities including neuroprotective effects.

Biological Activity Overview

Research indicates that compounds containing isoxazole and thiazepane structures exhibit a range of biological activities, including:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of isoxazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

2. Anti-inflammatory Effects

Isoxazole derivatives have been reported to possess significant anti-inflammatory properties. A study by Rajanarendar et al. (2015) demonstrated that certain isoxazoles selectively inhibit COX-2 enzymes, leading to reduced inflammation and pain . This mechanism could be relevant for the compound .

3. Analgesic Properties

Research indicates that isoxazole derivatives can act as analgesics. In particular, compounds with a methyl substituent at the 5-position of the isoxazole ring have been noted for their potent analgesic effects . This suggests that this compound may also exhibit similar properties.

Case Study 1: Isoxazole Derivatives in Pain Management

A study evaluated a series of substituted isoxazoles for their analgesic activity. The results indicated that compounds with specific structural modifications exhibited enhanced efficacy in pain relief, particularly in models of acute and chronic pain . This supports the hypothesis that this compound may be effective in pain management.

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of thiophene-containing isoxazoles was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant bactericidal effects, indicating potential for further development as antimicrobial agents .

Research Findings Summary

| Biological Activity | Relevant Studies | Key Findings |

|---|---|---|

| Antimicrobial | Study on thiophene-isoxazoles | Effective against various bacterial strains |

| Anti-inflammatory | Rajanarendar et al. (2015) | Selective COX-2 inhibition |

| Analgesic | Analgesic evaluation of isoxazoles | Potent analgesic effects observed |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Methanone Motifs

Methanone derivatives are widely explored for their bioactivity. For example:

- (4-Hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-2-yl]methanone (Bhole & Bhusari, 2010) exhibits antitumor activity, with IC₅₀ values ranging from 8–12 µM against breast cancer cell lines .

- 5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones (Bioorganic Chemistry, 2020) demonstrate antimicrobial properties, with MIC values as low as 2 µg/mL against Staphylococcus aureus .

Key Structural Differences :

- The target compound’s 1,4-thiazepane ring introduces conformational flexibility compared to rigid thiadiazole or thiazolidinone cores in analogues.

- The thiophene substituent may enhance π-π stacking interactions compared to purely aromatic systems (e.g., methoxyphenyl groups in Bhole’s compounds).

Electronic and Steric Effects

- Isoxazole vs.

- Thiazepane vs. Oxazolidinone: The seven-membered thiazepane ring offers greater torsional flexibility compared to five-membered oxazolidinones (e.g., Pharmacopeial Forum compounds ), which may influence metabolic stability.

Research Findings and Limitations

- Computational Insights : Multiwfn-based electron localization function (ELF) analysis predicts strong electrophilic regions near the thiophene moiety, hinting at reactivity toward nucleophilic targets (e.g., cysteine residues) .

常见问题

Q. Q1: What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves:

Thiazepane Ring Formation : Cyclization of a thiol-containing precursor (e.g., 2-aminoethanethiol) with a ketone or aldehyde under basic conditions (e.g., triethylamine in ethanol at 60–80°C) .

Functionalization : Coupling the thiazepane intermediate with a 5-methylisoxazole-4-carbonyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and a catalyst like DMAP .

Purification : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient to isolate the final product (purity >95%) .

Key Parameters : Solvent polarity (e.g., DMF vs. THF) and reaction time significantly impact yield. For example, extended reaction times (>24 hrs) may reduce byproduct formation in cyclization steps .

Structural Elucidation

Q. Q2: Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of thiophene (δ 6.8–7.4 ppm for aromatic protons), isoxazole (δ 8.1–8.3 ppm), and thiazepane (δ 3.5–4.2 ppm for N–CH2 groups) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is recommended for resolving the stereochemistry of the thiazepane ring and verifying bond angles/planarity of heterocycles .

- Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+ calculated for C14H15N2O2S2: 323.06) validates molecular formula .

Biological Activity Screening

Q. Q3: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) due to structural similarity to kinase inhibitors with thiophene motifs .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus), as thiazepane derivatives often disrupt cell wall synthesis .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess apoptotic effects linked to the isoxazole moiety’s DNA intercalation potential .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4: How can structural modifications enhance this compound’s bioactivity, and what methodologies support SAR analysis?

Answer:

- Modification Strategies :

- Replace thiophene with fluorophenyl to improve metabolic stability .

- Introduce sulfone groups (e.g., 1,1-dioxido-thiazepane) to enhance solubility and target binding .

- Methodologies :

- Computational Docking : AutoDock Vina to predict binding affinities with protein targets (e.g., COX-2 for anti-inflammatory activity) .

- Parallel Synthesis : Use Ugi multicomponent reactions to generate derivatives with varied substituents on the isoxazole ring .

Contradictory Data Resolution

Q. Q5: How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

Answer:

- Case Example : A thiazepane-isoxazole derivative showed anti-inflammatory activity in one study (IC50 = 2.1 µM) but was inactive in another. Potential causes:

- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or LPS concentration in inflammation models .

- Purity Issues : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity results. Validate via HPLC and orthogonal techniques (e.g., LC-MS) .

- Resolution : Replicate studies under standardized conditions (e.g., OECD guidelines) and use reference compounds as positive controls .

Computational Modeling for Mechanism Elucidation

Q. Q6: What computational approaches can predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : GROMACS to model binding stability with receptors (e.g., 100 ns simulations to assess conformational changes) .

- Pharmacophore Mapping : Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with the isoxazole carbonyl group) .

- ADMET Prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8 predicts moderate blood-brain barrier penetration) .

Stability and Degradation Analysis

Q. Q7: How can the compound’s stability under physiological conditions be systematically evaluated?

Answer:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .

- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolysis of the methanone group at pH 7.4 generates carboxylic acid derivatives) .

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t1/2) and activation energy (Arrhenius equation) .

Scale-Up Challenges

Q. Q8: What are critical considerations for transitioning from milligram to gram-scale synthesis?

Answer:

- Reactor Design : Switch from batch to flow chemistry for exothermic steps (e.g., thiazepane cyclization) to improve heat dissipation .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and safer large-scale reactions .

- Purification : Optimize flash chromatography gradients (e.g., heptane/EtOAc 70:30 to 50:50) to reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。